(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide is a tertiary amine derivative characterized by a stereospecific (S)-configured chiral center, a benzyl-substituted piperidine ring, and branched alkyl substituents (isopropyl and 3-methylbutyramide groups). Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listing .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-12-8-9-13-23(19)14-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,22H2,1-4H3/t19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWLNINKDQWDL-ANYOKISRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide, also known as AM97124, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methyl-N-propan-2-ylbutanamide
- Molecular Formula : C19H31N3O
- Molecular Weight : 317.47 g/mol
- CAS Number : 1354025-06-1
The biological activity of AM97124 is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : AM97124 may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
Biological Activity and Therapeutic Implications
Research indicates that AM97124 exhibits several biological activities that may have therapeutic implications:
Anticonvulsant Activity
Studies have shown that related compounds with similar structural features demonstrate significant anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have been reported to exhibit pronounced anticonvulsant activities in animal models, suggesting that AM97124 may also possess similar effects .
Pain Management
Compounds like AM97124 are being investigated for their potential in managing neuropathic pain. Research indicates that modifications at specific sites can enhance analgesic properties, which could be relevant for the development of pain therapeutics .
Neuroprotective Effects
Preliminary studies suggest that AM97124 may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could contribute to its protective properties against neuronal damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of AM97124, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (S)-1-Benzyl-piperidin-3-yl)-isopropyl-amine | Benzyl group with piperidine | Anticonvulsant |
| (S)-1-Benzyl-3-N-BOC-aminopiperidine | BOC protection on nitrogen | Potential analgesic |
| (S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amine | Cyclopropyl substitution | CNS effects |
AM97124 stands out due to its combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not observed in other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to AM97124, providing insights into its potential applications:
- Anticonvulsant Studies : A study demonstrated that certain benzyl-substituted amino acids exhibited superior anticonvulsant activities compared to traditional treatments like phenobarbital .
- Pain Models : Research involving primary amino acid derivatives showed promising results in neuropathic pain models, indicating a potential pathway for AM97124's application in pain management .
- Neuropharmacology : Investigations into the neuropharmacological profiles of related compounds revealed dual activities (CNS stimulation and depression), suggesting a complex interaction with neurotransmitter systems that could be relevant for AM97124 .
Scientific Research Applications
Pharmacological Studies
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide has been studied for its potential as a pharmacological agent due to its interaction with various neurotransmitter systems. Research has indicated that it may act as a selective modulator of certain receptors involved in pain management and neurological disorders.
Case Study: Pain Management
In studies examining analgesic properties, AM95594 demonstrated effectiveness in reducing pain responses in animal models. The compound's ability to modulate pain pathways suggests it could be developed into a therapeutic agent for chronic pain conditions.
Neuropharmacology
The compound's structure allows it to interact with the central nervous system (CNS). Research has indicated that it may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies have shown that AM95594 can protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Drug Development
Due to its unique chemical structure and biological activity, this compound is being explored as a lead compound in drug development programs targeting various diseases.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following compounds share core structural motifs with the target molecule but exhibit critical variations in substituents, stereochemistry, or backbone configuration:
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances aromatic interactions and lipophilicity compared to cyclopropyl or methyl groups in analogs .
- Stereochemical Impact : The (S)-configuration in the target compound and its cyclopropyl analog may influence receptor binding selectivity versus racemic mixtures.
- Backbone Modifications: The 3-methylbutyramide chain in the target compound introduces steric bulk absent in simpler acetamide derivatives (e.g., 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide) .
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is synthesized via cyclization of 1,5-diamines or reductive amination of δ-keto esters. A common precursor, 1-benzylpiperidin-2-ylmethanol, is prepared through the following steps:
Nitrogen Functionalization
The introduction of the isopropyl group occurs via alkylation of the secondary amine:
Amide Bond Formation
The final step involves coupling the functionalized piperidine with (S)-2-amino-3-methylbutyric acid:
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 78 | 95 |
| Hydroxymethylation | HCl, HCHO, 60°C, 6 h | 85 | 90 |
| Alkylation | NaH, THF, 0°C → RT, 8 h | 72 | 88 |
| Amidation | TEA, DCM, RT, 24 h | 68 | 92 |
Stereochemical Control and Resolution
The (S)-configuration at the amino group is critical for biological activity. Two strategies ensure enantiomeric purity:
Chiral Pool Synthesis
Using commercially available (S)-2-amino-3-methylbutyric acid as a starting material preserves stereochemistry during amide formation.
Kinetic Resolution
Racemic mixtures are resolved via enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B), selectively cleaving the undesired (R)-enantiomer.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency:
Solvent and Catalyst Recycling
-
Ionic Liquids : Replace DMF in cyclization steps, enabling 95% solvent recovery.
-
Pd/C Catalysts : Reused in hydrogenation steps without loss of activity.
Analytical Characterization
Critical quality control metrics include:
Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (d, J = 12 Hz, 1H, CH₂), 2.98 (s, 1H, NH) | |
| HPLC | Retention time: 8.2 min (Chiralcel OD-H) | |
| MS (ESI) | m/z 344.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Epimerization During Amidation
Byproduct Formation in Alkylation
-
Cause : Over-alkylation generates quaternary ammonium salts.
-
Solution : Stoichiometric control of isopropyl bromide (1.1 eq).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Total Time | 48 h | 12 h |
| Overall Yield | 52% | 68% |
| Solvent Waste | 120 L/kg | 40 L/kg |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide in laboratory settings?
- Methodological Answer :
- Use NIOSH-certified respirators (e.g., P95) and ensure local exhaust ventilation to minimize inhalation risks .
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Immediately rinse affected areas with water for 15 minutes if exposure occurs .
- Store in sealed containers away from oxidizers and light, maintaining ambient temperature .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer :
- Employ chiral auxiliaries or asymmetric catalysis during amide bond formation. For example, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dimethyl sulfoxide (DMSO) under nitrogen .
- Purify via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers. Monitor retention time shifts under varying mobile phase conditions (e.g., pH or organic modifier gradients) .
Q. What analytical techniques are suitable for characterizing this compound’s structural integrity?
- Methodological Answer :
- Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm molecular weight and stereochemistry. Assign peaks using 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in the piperidine and benzyl regions .
- Perform chiral HPLC with UV detection (λ = 254 nm) to verify enantiopurity. Optimize separation using acetonitrile/water gradients with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets like butyrylcholinesterase?
- Methodological Answer :
- Conduct molecular docking (e.g., AutoDock Vina) using the crystal structure of human butyrylcholinesterase (PDB ID: reference related to ). Parameterize the ligand with Gaussian-based DFT to optimize charge distribution .
- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions between the benzyl-piperidine moiety and the enzyme’s active site .
Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar piperidine derivatives?
- Methodological Answer :
- Perform Ames tests and in vitro micronucleus assays to evaluate mutagenicity. Compare results against existing data (e.g., IARC classifications) to identify assay-specific variables (e.g., metabolic activation systems) .
- Conduct dose-response studies in rodent models to clarify discrepancies in acute toxicity (LD). Use pharmacokinetic modeling to account for metabolic differences between species .
Q. How does stereochemical configuration influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Compare enantiomers via in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Use chiral LC-MS/MS to quantify plasma concentrations in preclinical models .
- Evaluate metabolic stability using liver microsomes. Monitor stereospecific oxidation pathways (e.g., CYP3A4-mediated) via metabolite profiling .
Q. What experimental designs optimize stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Use forced degradation studies: Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF to identify hydrolytic or oxidative pathways .
- Conduct accelerated stability testing (40°C/75% RH) over 6 months. Track impurity formation (e.g., dimerization) using stability-indicating HPLC methods .
Data Contradiction Analysis
Q. How to address conflicting reports on the environmental persistence of benzyl-piperidine derivatives?
- Methodological Answer :
- Perform OECD 301F biodegradation tests under aerobic conditions. Compare half-life data against prior studies to identify methodological differences (e.g., inoculum source, test concentration) .
- Use quantitative structure-activity relationship (QSAR) models to predict persistence based on log and molecular connectivity indices. Validate with experimental soil adsorption coefficients () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
